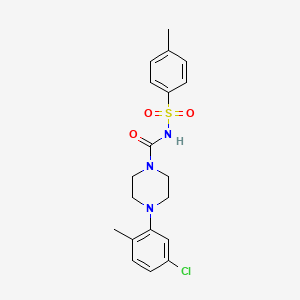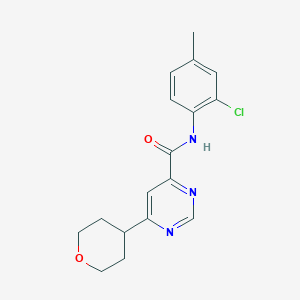![molecular formula C19H18N2S4 B2805143 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane CAS No. 102174-95-8](/img/structure/B2805143.png)
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane (BBTP) is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing organic compound that belongs to the family of thiazole-based compounds. The compound has been synthesized using various methods, and its potential applications have been investigated in different scientific research studies.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane have been synthesized and investigated for their antimicrobial properties. For example, bisbenzimidazole-derived chelating agents showed broad-spectrum activity against bacterial and fungal strains, indicating potential as new antimicrobial agents N. Agh-Atabay, B. Dulger, F. Gucin, 2003.
Synthesis and Characterization of Novel Polymers
Research has led to the synthesis of novel polymers incorporating this compound analogs, with applications in light-emitting devices. These polymers, synthesized via Ullmann and Suzuki couplings, exhibited green and yellow emissions under specific conditions, showing potential for use in new polymeric light-emitting diodes (PLEDs) A. Aydın, I. Kaya, 2012.
Coordination Chemistry
In the field of coordination chemistry, the ligand this compound has been used to synthesize and characterize silver(I) complexes. These studies have systematically investigated the influences of terminal groups, ligand spacers, and counteranions on the framework formations of the complexes, leading to diverse structural arrangements R. Zou, Jian-Rong Li, Yabo Xie, R. Zhang, X. Bu, 2004.
Sensing Applications
Cd(II)-organic frameworks incorporating a derivative of this compound demonstrated multi-responsive probe capabilities for detecting levofloxacin, benzaldehyde, and Fe3+ ions. These frameworks offer a unique approach to developing luminescence-based sensors with potential applications in environmental monitoring and clinical diagnostics Yuanyuan Su, L. Fu, G. Cui, 2021.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been known to exhibit potent and selective antitumor activity against panels of human cancer cell lines .
Mode of Action
It’s known that benzothiazole derivatives interact with their targets, leading to changes that can inhibit the proliferation of certain cancer cells .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane has shown cytotoxic activities against C6 (Rat Brain tumor cells) and HeLa (human uterus carcinoma) in vitro . The compound’s action results in the inhibition of these cancer cells.
Action Environment
It’s known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of electron-donating groups at different positions .
Propriétés
IUPAC Name |
2-[5-(1,3-benzothiazol-2-ylsulfanyl)pentylsulfanyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S4/c1(6-12-22-18-20-14-8-2-4-10-16(14)24-18)7-13-23-19-21-15-9-3-5-11-17(15)25-19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXAYKYEQRFGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCCSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)
![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)

![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)


![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)



![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2805083.png)